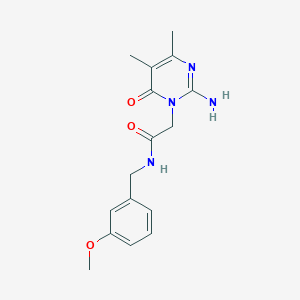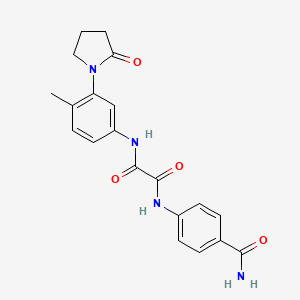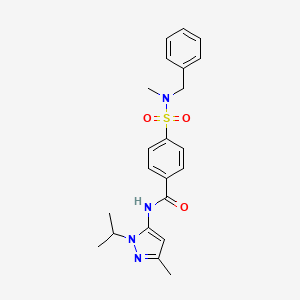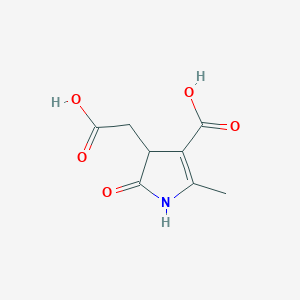
2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide is a compound with significant potential in various scientific research fields. This compound combines the structural features of pyrimidines and benzyl derivatives, making it interesting for pharmaceutical and biochemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide generally involves multi-step organic synthesis starting from suitable precursors like pyrimidine derivatives and benzyl amines. Typical reaction conditions may involve:
Alkylation reactions
Amidation reactions
Catalytic hydrogenation for selective reductions
The use of organic solvents like dichloromethane, methanol, and tetrahydrofuran
Temperature control, often around room temperature or slightly elevated depending on the reaction step
Industrial Production Methods
Large-scale production would likely adapt the synthetic route for cost and efficiency, potentially using continuous flow reactors to manage reaction conditions and yield optimization. Advanced purification techniques like recrystallization, chromatography, and distillation would ensure product purity.
化学反应分析
Types of Reactions
2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide can undergo several types of chemical reactions:
Oxidation: : Employing oxidizing agents such as hydrogen peroxide or permanganates.
Reduction: : Using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Particularly nucleophilic substitutions at the amine group or the methoxybenzyl moiety.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, palladium on carbon for hydrogenation.
Nucleophiles: : Halides, hydroxides, and amines.
Typical reaction conditions include ambient temperatures to moderate heating and the use of inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Major Products
Reaction products depend on the specific transformations intended. For instance:
Oxidation could yield carboxylic acid derivatives.
Reduction might generate primary or secondary amine derivatives.
Substitution reactions could introduce various functional groups into the aromatic ring.
科学研究应用
2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide has diverse applications:
Chemistry: : As a building block in organic synthesis and functional group transformations.
Biology: : Potential enzyme inhibitor or ligand in biochemical assays.
Medicine: : Investigated for potential therapeutic properties, such as anticancer, antiviral, or anti-inflammatory activities.
Industry: : Utilized in the synthesis of advanced materials or fine chemicals.
作用机制
The mechanism of action for this compound likely involves:
Binding to specific molecular targets such as enzymes or receptors.
Modulating biochemical pathways, for instance, by inhibiting enzymatic activity or altering receptor-ligand interactions. The compound's specific effects would depend on its molecular interactions and the biological context in which it is studied.
相似化合物的比较
Similar Compounds
2-(2-amino-4,6-dimethylpyrimidin-1(6H)-yl)-N-benzylacetamide: : Lacks the methoxy group, which might influence its reactivity and binding properties.
2-(2-amino-4,5-dimethylpyrimidin-6-yl)-N-(3-methoxybenzyl)acetamide: : Without the oxo group, this compound could exhibit different chemical stability and biological activities.
Uniqueness
The presence of the methoxybenzyl group may confer unique binding properties and steric effects.
The combination of oxo and amino functionalities could provide distinctive reactivity in synthetic transformations and biological assays.
This exploration gives us a holistic understanding of 2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide's chemistry, potential applications, and uniqueness compared to similar compounds. Hope this meets your expectations!
属性
IUPAC Name |
2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[(3-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-10-11(2)19-16(17)20(15(10)22)9-14(21)18-8-12-5-4-6-13(7-12)23-3/h4-7H,8-9H2,1-3H3,(H2,17,19)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOAWHRAAMXXPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N(C1=O)CC(=O)NCC2=CC(=CC=C2)OC)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-{2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate](/img/structure/B2990530.png)
![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2990533.png)




![5-cyclopropyl-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2990543.png)



![4'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine] hydrochloride](/img/structure/B2990548.png)



